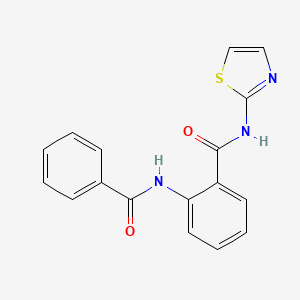

2-(BENZOYLAMINO)-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE

Description

Overview of Benzamide (B126) and Thiazole (B1198619) Scaffolds in Modern Medicinal Chemistry

The benzamide and thiazole moieties are foundational scaffolds in drug discovery, each contributing unique physicochemical and biological properties to therapeutic agents. Their combination in a single molecule represents a strategic approach to developing novel compounds with potentially enhanced or unique pharmacological profiles.

Benzamide, the amide derivative of benzoic acid, and its substituted analogues have a rich history in medicinal chemistry. pharmaguideline.comwikipedia.org Initially explored in the early 20th century, their therapeutic potential became widely recognized over subsequent decades. pharmaguideline.com Benzamide derivatives are now integral to a wide array of pharmaceuticals, demonstrating diverse pharmacological activities including analgesic, anti-inflammatory, anticancer, and antimicrobial effects. pharmaguideline.comwalshmedicalmedia.comnih.gov

The structural simplicity and stability of the benzamide core, combined with its ability to form hydrogen bonds, make it an excellent pharmacophore for interacting with biological targets. researchgate.net This versatility has led to the development of numerous successful drugs. For example, sulpiride (B1682569) is a benzamide derivative used as a psychiatric medication that functions by blocking dopamine (B1211576) receptors. pharmaguideline.com The continued synthesis and investigation of benzamide analogues highlight their enduring importance as building blocks in the design of new therapeutic agents. researchgate.net

The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is considered a "privileged structure" in medicinal chemistry. sciencecentral.inresearchgate.net This designation stems from its frequent appearance in a multitude of natural products, such as Vitamin B1 (Thiamine), and clinically approved synthetic drugs. nih.govsemanticscholar.orgijarsct.co.in The thiazole nucleus is a key component in various therapeutic agents, including the antiretroviral drug Ritonavir and the anticancer agent Tiazofurin. semanticscholar.orgijarsct.co.in

The aromaticity of the thiazole ring and the presence of heteroatoms confer unique electronic and steric properties, allowing it to engage in various interactions with biological macromolecules. nih.gov This versatility has been exploited to develop drugs with a broad spectrum of activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govbohrium.commdpi.com The ability of the thiazole scaffold to serve as a versatile template for generating molecules with improved potency and lower toxicity continues to make it a focal point of research and development. bohrium.com

Structural Features and Academic Relevance of 2-(Benzoylamino)-N1-(1,3-thiazol-2-yl)benzamide

The specific structure of 2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide, which covalently links the benzamide and thiazole scaffolds, is a product of rational drug design aimed at exploring novel chemical space and biological activity.

The compound's systematic name, 2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide, precisely describes its molecular architecture. It consists of a central benzamide ring substituted at the 2-position with a benzoylamino group (-NH-CO-Ph) and an amide linkage at the N1 position to a 1,3-thiazol-2-yl group. This structure classifies it as a benzamide-thiazole hybrid or conjugate. Such molecules are designed by joining two or more distinct pharmacophoric units to create a single, new chemical entity.

The investigation of multi-heterocyclic systems, or molecular hybrids, is a prominent strategy in chemical biology and drug discovery. The core principle is that combining two or more pharmacophores can lead to compounds with a modified or enhanced spectrum of activity, improved selectivity, or novel mechanisms of action. scielo.brresearchgate.net This approach can address challenges such as drug resistance by potentially interacting with multiple biological targets simultaneously. nih.gov

Heterocyclic compounds are fundamental to this strategy as they form the backbone of a vast number of biologically active molecules, including DNA, RNA, and many pharmaceuticals. multiscreensite.comresearchgate.net By linking scaffolds like benzamide and thiazole, researchers aim to create synergistic effects where the hybrid molecule's activity is greater than the sum of its individual components. researchgate.net

Current Research Landscape Pertaining to Benzamide-Thiazole Hybrid Compounds

Research into hybrid molecules incorporating both benzamide and thiazole moieties has yielded compounds with significant potential across various therapeutic areas. These studies underscore the value of this molecular design strategy.

Recent investigations have focused on synthesizing and evaluating benzamide-thiazole conjugates for their anticancer and antimicrobial properties. The combination of these two scaffolds has been shown to produce potent biological activity. For instance, studies on N-(thiazol-2-yl)-benzamide analogues have identified them as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov This discovery opens avenues for exploring the physiological functions governed by this channel. nih.gov

In the realm of antimicrobial research, various thiazole derivatives, including those linked to other aromatic systems like benzamides, have demonstrated significant antibacterial and antifungal activity. rsc.orgrsc.orgnih.govresearchgate.netekb.eg Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring of the benzamide portion can significantly influence the antimicrobial potency of these hybrids. rsc.org Similarly, research into anticancer agents has revealed that thiazole-based compounds can exhibit potent cytotoxic activity against various cancer cell lines. researchgate.netmdpi.commdpi.com The addition of a benzamide moiety can further modulate this activity.

The table below summarizes selected research findings on benzamide-thiazole hybrid compounds, illustrating their diverse biological activities.

| Compound Class | Specific Example | Biological Activity | Key Findings |

| Benzothiazole-Amides | N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxy-benzamide | Antibacterial | Displayed broad-spectrum activity against multiple bacterial strains with MIC values as low as 3.91 µg/ml against K. pneumoniae. rsc.org |

| N-(thiazol-2-yl)benzamides | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | ZAC Antagonist | Acted as a selective negative allosteric modulator of the Zinc-Activated Channel (ZAC) with an IC50 value of 1-3 µM. nih.gov |

| Thiazole-5-Carboxamides | 2-(2-chlorophenyl)-4-trifluoromethyl-N-(4-chloro-2-methylphenyl)thiazole-5-carboxamide | Anticancer | Showed the highest inhibitory activity (48%) against the HCT-8 intestine cancer cell line among the tested compounds. mdpi.com |

| Thiazole-Benzimidazole Hybrids | A novel synthetic thiazole-benzimidazole conjugate (Compound 8) | Pancreatic Lipase (B570770) Inhibitor | Demonstrated potent inhibition of pancreatic lipase with an IC50 value of 50.09 µM, comparable to the standard drug Orlistat. researchgate.net |

These findings highlight the fruitful nature of combining benzamide and thiazole scaffolds. The resulting hybrid molecules often exhibit potent and sometimes novel biological activities, validating this approach in the ongoing search for new therapeutic agents.

Consequently, it is not possible to generate an article with detailed research findings or data tables focusing solely on this compound as the information does not appear to be available in the public domain. The instructions to adhere strictly to the specified compound and to include detailed research findings cannot be fulfilled due to the absence of relevant source material.

Structure

3D Structure

Properties

IUPAC Name |

2-benzamido-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c21-15(12-6-2-1-3-7-12)19-14-9-5-4-8-13(14)16(22)20-17-18-10-11-23-17/h1-11H,(H,19,21)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDRMCXMNRVMDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301279196 | |

| Record name | 2-(Benzoylamino)-N-2-thiazolylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332911-19-0 | |

| Record name | 2-(Benzoylamino)-N-2-thiazolylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332911-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzoylamino)-N-2-thiazolylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Benzoylamino N1 1,3 Thiazol 2 Yl Benzamide

Strategic Approaches for the Synthesis of the Core 2-(Benzoylamino)benzamide Moiety

The formation of the 2-(benzoylamino)benzamide core is a critical phase in the synthesis of the target compound. This can be approached by first constructing the 2-aminobenzamide (B116534) unit, followed by the benzoylation of the amino group.

Amide Bond Formation Reactions

The synthesis of the initial 2-aminobenzamide scaffold can be efficiently achieved through the reaction of isatoic anhydride (B1165640) with an appropriate amine. This method is widely used for the preparation of 2-aminobenzamide derivatives. nih.govnih.gov The reaction proceeds via the nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring and subsequent decarboxylation to yield the desired 2-aminobenzamide. This process can be carried out using both conventional heating and microwave-assisted techniques, with the former often providing better yields due to the potential thermal sensitivity of the products. nih.govnih.gov

A variety of coupling agents can also be employed to facilitate the amide bond formation between a 2-aminobenzoic acid derivative and an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are effective in activating the carboxylic acid for nucleophilic attack by the amine. nih.gov

Multi-component Reactions for Benzamide (B126) Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient alternative for the construction of the benzamide scaffold in a single step from multiple starting materials. nih.gov These reactions are advantageous due to their atom economy and operational simplicity. While specific MCRs for the direct synthesis of 2-(benzoylamino)-N¹-(1,3-thiazol-2-yl)benzamide are not extensively documented, the principles of MCRs can be applied to construct the core benzamide structure. For instance, a three-component reaction involving an aryne, an isocyanide, and water can furnish benzamide derivatives. nih.gov

Regioselective Introduction of the 1,3-Thiazol-2-yl Unit at N¹

Once the 2-aminobenzamide core is synthesized, the next critical step is the regioselective introduction of the 1,3-thiazol-2-yl group at the N¹ position. A plausible and direct approach involves the reaction of isatoic anhydride with 2-aminothiazole (B372263). This reaction would directly yield N-(1,3-thiazol-2-yl)-2-aminobenzamide, the immediate precursor for the final benzoylation step.

Nucleophilic Substitution Reactions with Halogenated Thiazoles

An alternative strategy involves the nucleophilic substitution reaction between a pre-formed 2-aminobenzamide and a halogenated thiazole (B1198619), typically 2-bromothiazole (B21250) or 2-chlorothiazole. The amino group of the 2-aminobenzamide acts as a nucleophile, displacing the halogen on the thiazole ring to form the desired C-N bond. This reaction is a common method for the synthesis of 2-aminothiazole derivatives. nih.gov

One-Pot Cyclization Methods Incorporating Thiazole

One-pot synthesis provides a streamlined approach to complex molecules. A potential one-pot method for the thiazole incorporation could involve the reaction of an appropriate thioamide with an α-haloketone in the presence of the 2-aminobenzamide moiety, following the principles of the Hantzsch thiazole synthesis. nih.gov However, controlling the regioselectivity to ensure the formation of the N¹-thiazolyl bond would be a significant challenge.

Installation of the Benzoylamino Group at the Benzamide Phenyl Ring (Position 2)

The final step in the synthesis is the introduction of the benzoyl group at the 2-position of the benzamide's phenyl ring. This is typically achieved through the acylation of the 2-amino group of the N-(1,3-thiazol-2-yl)-2-aminobenzamide intermediate.

The most common method for this transformation is the Schotten-Baumann reaction, which involves the use of benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine. unacademy.comuoanbar.edu.iqslideshare.net The base neutralizes the hydrochloric acid byproduct and facilitates the reaction. Careful control of the reaction conditions is necessary to ensure selective N-acylation of the 2-amino group without affecting other potentially reactive sites in the molecule, such as the amide nitrogen or the thiazole ring.

The benzoylation of 2-aminothiobenzamides has been successfully carried out using benzoyl chloride in acetone (B3395972) with triethylamine (B128534) as a base. nih.gov This suggests that similar conditions could be applied to the N-(1,3-thiazol-2-yl)-2-aminobenzamide intermediate.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry for functionalizing aromatic rings. uomustansiriyah.edu.iq In the context of synthesizing derivatives of 2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide, the benzoyl and thiazolylbenzamide moieties present multiple aromatic rings that can potentially undergo substitution. The reaction's regioselectivity is governed by the directing effects of the existing substituents on the aromatic rings. masterorganicchemistry.com

The amide functionalities (–NHCO–) are generally ortho-, para-directing and activating groups. libretexts.org However, the reactivity can be attenuated by the carbonyl group which withdraws electron density. libretexts.org For instance, nitration using a mixture of nitric and sulfuric acids could introduce a nitro group onto one of the benzene (B151609) rings. The position of substitution would depend on the relative activating/deactivating strengths of the substituents and steric hindrance. uomustansiriyah.edu.iq Similarly, halogenation using reagents like bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) would lead to brominated derivatives. uomustansiriyah.edu.iq

It is crucial to consider that the reaction conditions for EAS must be carefully controlled to avoid undesired side reactions or over-substitution, especially with highly activating groups. libretexts.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile strategy for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are essential for synthesizing the core structure and analogues of 2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide. ibs.re.krnih.gov

One of the most prominent methods for forming the key amide bond is through palladium-catalyzed amination, also known as the Buchwald-Hartwig amination. ibs.re.kr This reaction would typically involve the coupling of an aryl halide or triflate (e.g., a derivative of 2-aminobenzamide) with an amine (e.g., 2-aminothiazole) in the presence of a palladium catalyst and a suitable ligand. ibs.re.kr The choice of ligand is critical for the reaction's efficiency and scope.

Furthermore, other transition metals like copper and nickel have also been employed in C-N bond formation. researchgate.net For instance, nickel-catalyzed reductive amidation of C-O electrophiles with isocyanates presents an alternative route to benzamides. semanticscholar.org These methods provide alternative pathways that might offer different substrate scopes or milder reaction conditions. The development of rhodium-catalyzed C-H amination reactions using organic azides as the nitrogen source also represents a more atom-economical approach to forming C-N bonds. ibs.re.kr

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in the synthesis of 2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide to ensure high yields, purity, and selectivity. This involves a systematic investigation of various reaction parameters.

Catalyst Screening and Ligand Effects

The choice of catalyst and associated ligands is paramount in transition-metal-catalyzed reactions for the synthesis of benzamides. A variety of catalysts have been explored for N-acylation reactions. orientjchem.org For instance, in palladium-catalyzed aminations, different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a wide array of phosphine-based ligands (e.g., BINAP, Xantphos) can be screened to identify the optimal combination for the specific substrates involved.

Below is a hypothetical data table illustrating the screening of different catalysts for a key amide bond formation step.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene (B28343) | 110 | 85 |

| 2 | Pd₂(dba)₃ (1) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 78 |

| 3 | CuI (10) | None | K₂CO₃ | DMF | 120 | 65 |

| 4 | NiCl₂(dppp) (5) | None | NaOtBu | THF | 80 | 72 |

Solvent Systems and Temperature Regimes

The selection of an appropriate solvent and reaction temperature is crucial for controlling reaction rates, solubility of reagents, and in some cases, product selectivity. researchgate.net For the synthesis of benzamides, a range of solvents can be employed, from non-polar solvents like toluene and dioxane to polar aprotic solvents such as DMF and DMSO. rsc.org

The optimal solvent can depend on the specific reaction being performed. For instance, a solvent-controlled selective amidation of aroyl chlorides has been reported where the choice of solvent dictates the formation of either the amide or an imide. rsc.orgnih.gov Temperature also plays a critical role; higher temperatures can increase reaction rates but may also lead to the formation of byproducts or decomposition of sensitive functional groups. Therefore, a careful optimization of the temperature profile is necessary to achieve the desired outcome. nih.gov

The following table provides a hypothetical example of solvent and temperature optimization for the synthesis of a benzamide derivative.

| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Toluene | 80 | 12 | 60 |

| 2 | Toluene | 110 | 8 | 95 |

| 3 | Dioxane | 100 | 10 | 88 |

| 4 | DMF | 100 | 6 | 92 |

| 5 | DMF | 120 | 4 | 90 (with byproducts) |

Purification Techniques and Crystallization Strategies

After the synthesis, purification of 2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide is essential to obtain a high-purity product. Common purification techniques include column chromatography, recrystallization, and precipitation. nih.gov

Crystallization is a particularly effective method for purifying solid compounds. nih.gov The choice of solvent or solvent system for crystallization is critical and is often determined empirically. A good crystallization solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below, allowing for the formation of well-defined crystals upon cooling. google.com For benzamide derivatives, solvents such as ethanol, ethyl acetate, or mixtures containing these solvents are often used for recrystallization. nih.govgoogle.com

In some cases, seeding the supersaturated solution with a small crystal of the desired compound can induce crystallization. osti.govacs.org The rate of cooling can also influence the size and quality of the crystals formed. Slow cooling generally leads to larger and purer crystals. The morphology and polymorphic form of the crystals can be influenced by factors such as the solvent, temperature, and the presence of impurities. nih.gov

Exploration of Analogues and Derivatives of 2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE

The exploration of analogues and derivatives of 2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide is a key area of research, driven by the desire to understand structure-activity relationships and to develop new compounds with potentially improved properties. walshmedicalmedia.com This involves systematic modifications of the core structure.

A wide range of N-(thiazol-2-yl)-benzamide analogues have been synthesized and studied. nih.govnih.govresearchgate.net Modifications can be made to the thiazole ring, the benzoyl group, and the central benzamide ring. For example, different substituents can be introduced onto the thiazole ring to probe the effects of electronics and sterics on the molecule's properties. nih.gov Similarly, the phenyl ring of the benzoyl group can be substituted with various functional groups, such as halogens, alkyl groups, or alkoxy groups. nih.gov

The synthesis of these analogues often utilizes the same fundamental reactions as the parent compound, such as amide bond formation and cross-coupling reactions, but with appropriately substituted starting materials. mdpi.com For instance, a variety of substituted benzoic acids or benzoyl chlorides can be coupled with 2-amino-N-(1,3-thiazol-2-yl)benzamide to generate a library of derivatives with modifications on the benzoyl moiety. nih.gov

The following table illustrates some examples of potential analogues and the synthetic modifications required.

| Analogue Structure | Modification Site | Synthetic Strategy |

| 2-(4-chlorobenzoylamino)-N-(1,3-thiazol-2-yl)benzamide | Benzoyl ring | Amide coupling with 4-chlorobenzoyl chloride |

| 2-(benzoylamino)-N-(4-methyl-1,3-thiazol-2-yl)benzamide | Thiazole ring | Amide coupling using 2-amino-4-methylthiazole |

| 5-bromo-2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide | Central benzamide ring | Electrophilic bromination of the parent compound |

| 2-(benzoylamino)-N-(1,3-benzothiazol-2-yl)benzamide | Thiazole ring replacement | Amide coupling with 2-aminobenzothiazole (B30445) |

This systematic exploration of analogues allows for a comprehensive understanding of how structural changes impact the chemical and physical properties of the molecule. walshmedicalmedia.comresearchgate.net

An article on the synthetic methodologies and chemical derivatization of "2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE" cannot be generated as requested. A thorough review of available scientific literature did not yield specific research data on the synthesis and derivatization of this particular compound structured in a way that aligns with the provided outline.

The outline distinguishes between modifications on three specific parts of the molecule: the benzoyl moiety, the central benzamide phenyl ring, and the 1,3-thiazol-2-yl ring. While research exists on related but simpler structures—such as N-(thiazol-2-yl)benzamide or N-benzoyl anthranilic acid derivatives—this information cannot be accurately extrapolated to the more complex target molecule, "2-(benzoylamino)-N1-(1,3-thiazol-2-yl)benzamide." Applying findings from these simpler analogues to the specified compound without direct scientific evidence would be speculative and scientifically unsound.

Specifically, the search for detailed research findings, including substituent effects, bioisosteric replacements, and ring modification strategies directly pertaining to "2-(benzoylamino)-N1-(1,3-thiazol-2-yl)benzamide," did not provide the necessary data to populate the requested sections and subsections. Therefore, to ensure scientific accuracy and strict adherence to the user's instructions, the article cannot be created.

Modifications on the 1,3-Thiazol-2-yl Ring

Substitution at C4 and C5 Positions of Thiazole

The thiazole ring within the N-(thiazol-2-yl)benzamide scaffold is a prime target for chemical modification to modulate biological activity. The C4 and C5 positions are particularly amenable to substitution, allowing for the introduction of various functional groups that can influence the molecule's potency, selectivity, and pharmacokinetic properties.

Research into a series of N-(thiazol-2-yl)-benzamide analogs has systematically explored the impact of substituents at these positions. nih.gov Starting from a lead compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, various analogs were synthesized to probe the importance of the thiazole ring and its substitutions. nih.gov

The investigation demonstrated that modifications at the C4 and C5 positions have a significant impact on the compound's activity. For instance, in a study on Zinc-Activated Channel (ZAC) antagonists, a variety of substitutions were made at these positions. nih.gov The findings from this research highlight the sensitivity of the scaffold's biological activity to the nature of the substituents on the thiazole moiety. nih.gov

Below is a summary of representative analogs with modifications at the C4 and C5 positions of the thiazole ring and their observed activities in a ZAC antagonist assay. nih.gov

| Compound | R4 Substituent | R5 Substituent | Observed Activity (% inhibition at 10 µM) |

|---|---|---|---|

| Analog 1 | -CH₃ | -COOCH₃ | 47 ± 3 |

| Analog 2a | -H | -CH₃ | 1 ± 1 |

| Analog 2b | -CH₃ | -H | 94 ± 1 |

| Analog 3f | -H | -COOCH₃ | 69 ± 2 |

| Analog 3g | -H | -COOH | 15 ± 2 |

| Analog 5a (TTFB) | -C(CH₃)₃ | -H | 96 ± 1 |

Data sourced from a study on N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists. The parent benzamide moiety varies across some analogs shown. nih.govsemanticscholar.org

Benzofused Thiazole (Benzothiazole) Analogues

Fusing a benzene ring to the thiazole moiety results in the benzothiazole (B30560) scaffold, a structural modification that significantly alters the electronic and steric properties of the parent molecule. 2-Aminobenzothiazoles are highly reactive and widely used as intermediates for synthesizing various heterocyclic compounds. mdpi.com The synthesis of N-(benzo[d]thiazol-2-yl)benzamide derivatives is a common strategy to develop new chemical entities. researchgate.netjapsonline.com

A general synthetic route involves the reaction of a substituted benzoic acid with 2-aminobenzothiazole. japsonline.com For example, N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide was synthesized by reacting o-nitrobenzoyl chloride with 2-aminobenzothiazole in toluene with triethylamine (Et3N) under reflux conditions. mdpi.com Another approach involves the N,N′-dicyclohexylcarbodiimide (DCC) mediated coupling between a carboxylic acid and 2-aminobenzothiazole, which activates the carboxylic acid for nucleophilic attack by the amine. mdpi.com

The synthesis of N-benzothiazol-2-yl benzamide analogs can be achieved through a multi-step process. One method involves the chlorosulfonation of benzoic acid, followed by reaction with various amines to create sulfonamides. These intermediates are then converted to the corresponding acid chlorides using thionyl chloride, which subsequently react with 2-aminobenzothiazole to yield the final products. japsonline.com

The incorporation of different substituents, such as a nitro (NO2) group, onto the benzamide portion of the N-(benzo[d]thiazol-2-yl)benzamide structure has been shown to influence the compound's solid-state arrangement and electronic properties. mdpi.com

Linker Modifications and Hybrid Molecule Design

Modifying the amide linker or creating hybrid molecules by attaching other pharmacophores to the core N-(thiazol-2-yl)benzamide structure is a key strategy for developing compounds with novel or improved properties. This approach can lead to molecules that interact with multiple biological targets or possess enhanced activity.

An example of linker modification involves the coupling of pharmacologically active carboxylic acids to the 2-aminothiazole or 2-aminobenzothiazole core. For instance, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized by creating an amide bond between 2-aminobenzothiazole and flurbiprofen (B1673479), a non-steroidal anti-inflammatory drug (NSAID). mdpi.com This reaction was facilitated by DCC, a dehydrating agent that promotes amide bond formation. mdpi.com This synthesis effectively incorporates the flurbiprofen structure, creating a hybrid molecule with potential for new biological activities. mdpi.com

Another example of a hybrid molecule is 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide. researchgate.net This complex molecule links the N-(1,3-thiazol-2-yl)benzamide scaffold to a substituted 1,2,4-triazole (B32235) moiety through a methylsulfanyl linker, demonstrating the potential for creating elaborate structures with diverse functional groups. researchgate.net Such hybrid designs are a rational approach to combine the features of different pharmacophores to achieve a desired therapeutic profile.

Stereochemical Considerations and Synthesis of Enantiomers (if applicable)

When modifications to the N-(thiazol-2-yl)benzamide scaffold introduce a chiral center, stereochemical considerations become crucial. The spatial arrangement of atoms in a molecule can significantly affect its interaction with biological targets, which are themselves chiral. Consequently, the different enantiomers of a chiral drug may exhibit different pharmacological activities and metabolic profiles.

An example where stereochemistry is relevant is in the synthesis of derivatives using chiral building blocks. The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide from flurbiprofen introduces a stereocenter. mdpi.com Flurbiprofen is a chiral propionic acid derivative, and its use in the synthesis results in a chiral product. While the reported synthesis did not specify the stereochemistry of the starting flurbiprofen or involve enantiomeric separation of the product, it highlights a situation where stereoisomers could be prepared and evaluated. mdpi.com

The synthesis of specific enantiomers typically requires either the use of an enantiomerically pure starting material, a chiral catalyst or auxiliary in an asymmetric synthesis, or the resolution of a racemic mixture. For derivatives of the N-(thiazol-2-yl)benzamide scaffold that possess chirality, the separate synthesis and biological evaluation of each enantiomer would be a critical step in a comprehensive drug discovery program to identify the most potent and safest stereoisomer.

Structure Activity Relationship Sar Studies of 2 Benzoylamino N1 1,3 Thiazol 2 Yl Benzamide and Its Analogues

Systematic Evaluation of Structural Modifications on Biological Activity (General)

Systematic studies on analogues of N-(1,3-thiazol-2-yl)benzamide have revealed that modifications to both the thiazole (B1198619) and the benzamide (B126) moieties significantly influence biological activity. A comprehensive study involving 61 analogues identified key structural determinants for antagonist activity at the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.

The integrity of the thiazole ring system was found to be fundamental for ZAC antagonism. Replacement of the thiazole ring with other systems, such as a benzo[d]thiazol-2-yl or a 5-cyclohexyl-1,3,4-thiadiazole, resulted in inactive compounds. This highlights the specific requirement of the thiazole scaffold for interaction with the target.

Modifications on the thiazole ring itself have a profound impact on activity:

Substitution at Position 4: The introduction of sterically bulky groups at this position, such as a tert-butyl or an ethylacetyl group, was shown to be beneficial, yielding analogues with more potent ZAC inhibition compared to the lead compound. Conversely, a 4-(p-tolyl) substituent substantially reduced activity.

Substitution at Position 5: The electronic properties of the substituent at the 5-position are critical. Small, electron-withdrawing groups like methoxy (B1213986) or nitro were found in some of the more potent analogues. In contrast, electron-donating groups such as methyl or phenyl in this position led to inactive compounds. The size of the substituent is also a limiting factor; while 5-methoxy analogues were potent, the slightly larger 5-ethoxy analogues were surprisingly inactive, suggesting that the 5-substituent projects towards the binding site where larger groups may cause a steric clash.

Alterations to the benzamide (phenyl) ring also modulate activity:

An unsubstituted phenyl ring was not included in the primary study, but a meta-fluoro substituted analogue, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was identified as one of the most potent ZAC antagonists in the entire series.

In general, extensive substitution on the phenyl ring did not appear to be advantageous. Many analogues with a di-substituted phenyl ring were found to be inactive. This suggests that the binding pocket may have specific steric and electronic requirements in this region, tolerating only specific single substitutions like the m-fluoro group.

Beyond ZAC antagonism, this scaffold has also been explored for other targets. A series of thiazol-2-yl benzamide derivatives were synthesized and evaluated as potential glucokinase (GK) activators for the treatment of type 2 diabetes. researchgate.net In this context, specific substitution patterns also led to compounds with good in vitro GK activation, demonstrating that the biological activity of the scaffold can be tailored to different targets through specific structural modifications. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for 2-(Benzoylamino)-N-(1,3-thiazol-2-yl)benzamide as a ZAC antagonist is not publicly available, the principles of QSAR can be applied to understand the key features driving its activity based on existing SAR data.

To build a QSAR model, the chemical structures are converted into a set of numerical values known as molecular descriptors. For the N-(1,3-thiazol-2-yl)benzamide series, the selection of descriptors would be guided by the observed SAR.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as its ability to form electrostatic interactions. The SAR data indicates that the electronic nature of substituents is crucial, particularly at position 5 of the thiazole ring. Relevant descriptors would include Hammett constants (σ), which measure the electron-donating or -withdrawing ability of a substituent, as well as quantum chemical descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial atomic charges.

Steric Descriptors: These describe the size and shape of the molecule, which are critical for its fit within a receptor binding site. The beneficial effect of a bulky 4-tert-butyl group and the negative effect of a 5-ethoxy group highlight the importance of steric factors. Appropriate descriptors include Molar Refractivity (MR), van der Waals volume, and various topological and shape indices (e.g., Kappa shape indices) that encode information about molecular size and branching. nih.gov

Hydrophobic Descriptors: These measure the lipophilicity of a molecule, which influences its absorption, distribution, and ability to interact with hydrophobic pockets in a receptor. The logarithm of the octanol-water partition coefficient (LogP) or its calculated version (e.g., XlogP) is the most common descriptor for hydrophobicity. nih.gov

Once descriptors are calculated for a series of analogues, a mathematical model is developed to correlate these descriptors with the observed biological activity (e.g., IC₅₀ or pIC₅₀ values). The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on new compounds. researchgate.net

Several statistical methods can be employed, including:

Multiple Linear Regression (MLR): Creates a linear equation relating the most significant descriptors to activity.

Partial Least Squares (PLS): A method suitable for datasets where the number of descriptors is large or they are inter-correlated.

Machine Learning Methods: Techniques like Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity.

The quality and predictive ability of the resulting model are assessed using statistical metrics. Internal validation is often performed using cross-validation (leave-one-out or leave-many-out) to generate a cross-validated correlation coefficient (q²). External validation involves using the model to predict the activity of the test set compounds and calculating a predictive correlation coefficient (predictive r²). researchgate.net A robust and predictive QSAR model will have high values for both q² and predictive r². researchgate.net

A validated QSAR model provides valuable insights into the structural requirements for biological activity. The final equation from an MLR or PLS model reveals which descriptors are most important. The sign (positive or negative) of a descriptor's coefficient indicates whether an increase in that property enhances or diminishes activity.

For instance, a hypothetical QSAR model for ZAC antagonists might show a positive coefficient for a steric descriptor at position 4 of the thiazole ring and a negative coefficient for a steric descriptor at position 5, quantitatively confirming the experimental SAR. Similarly, a positive coefficient for an electronic descriptor representing electron-withdrawing character at position 5 would align with the observation that groups like -NO₂ are favorable.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), generate contour maps that visualize regions around the aligned molecules where specific properties are predicted to enhance activity. researchgate.net Green contours might indicate areas where steric bulk is favorable, while yellow contours show regions where it is unfavorable. Red and blue contours typically represent areas where negative and positive electrostatic potential, respectively, are preferred. These maps provide a visual representation of the pharmacophore—the essential arrangement of features necessary for biological activity.

Impact of Substituents on Potency and Selectivity for Specific Biological Targets

The specific nature and position of substituents on the N-(1,3-thiazol-2-yl)benzamide scaffold are critical determinants of potency and selectivity for biological targets like the ZAC.

For ZAC antagonists, modifications on the thiazole ring proved to be a productive area for improving potency. The introduction of a 4-tert-butyl group (compound 2b ) or a 4-ethylacetyl group (compound 2c ) led to slightly more potent and efficacious inhibition than the initial lead compounds. One of the most potent antagonists identified was N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB or 5a ), which demonstrated an IC₅₀ value of 1-3 µM and was able to completely inhibit Zn²⁺-induced responses.

The data below summarizes the activity of key analogues at the ZAC, illustrating the impact of specific substitutions.

The selectivity of these compounds was also investigated. The potent antagonist TTFB was found to be highly selective for ZAC, exhibiting no significant agonist, antagonist, or modulatory activity at several other Cys-loop receptors, including 5-HT₃A, α₃β₄ nicotinic acetylcholine, GABA-A, or glycine (B1666218) receptors, at concentrations up to 30 µM. nih.gov This suggests that the identified pharmacophoric features are specific to the modulator binding site on the ZAC.

The electronic effects of substituents, which describe their ability to donate or withdraw electron density, play a crucial role in modulating ligand-receptor interactions. These effects can be quantified using the Hammett equation, log(k/k₀) = σρ, which relates the reaction rates or equilibrium constants of substituted benzene (B151609) derivatives to the electronic properties of the substituent. wikipedia.orglibretexts.org

σ (Sigma): The substituent constant, which is a measure of the electronic effect of a particular substituent at the meta or para position. Electron-withdrawing groups (e.g., -NO₂, -CN, -F, -Cl) have positive σ values, while electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) have negative σ values. libretexts.org

ρ (Rho): The reaction constant, which measures the sensitivity of a particular reaction or interaction to the electronic effects of the substituents. wikipedia.org

In the context of the N-(1,3-thiazol-2-yl)benzamide series, the Hammett constants can help rationalize the observed SAR. For instance, the high potency of TTFB , which has a fluorine atom at the meta position of the phenyl ring, can be partly attributed to fluorine's strong electron-withdrawing inductive effect (σ_meta = +0.34). This suggests that withdrawing electron density from the phenyl ring may be favorable for binding to the ZAC.

Conversely, on the thiazole ring, the SAR appears to be different. At position 5, small electron-withdrawing groups like nitro (σ_para ≈ +0.78) and methoxy (which is electron-withdrawing by induction but donating by resonance, σ_para = -0.27) were tolerated or beneficial, whereas electron-donating groups like methyl (σ_para = -0.17) were detrimental to activity. This complex relationship indicates that a simple electronic argument is insufficient and that a combination of electronic, steric, and direct interactions with the receptor defines the activity of each analogue.

Steric Effects and Molecular Shape

The three-dimensional arrangement of atoms in a molecule, encompassing its shape and any steric hindrance, plays a critical role in its interaction with biological targets. In the case of 2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide analogues, the relative orientation of the benzoyl and thiazole ring systems, as well as the size and position of substituents, significantly influences their activity.

The parent molecule, N-(1,3-thiazol-2-yl)benzamide, is inherently non-planar. nih.gov X-ray crystallography studies reveal a substantial dihedral angle of 43.6° between the thiazole and benzene rings. nih.gov This twisted conformation is a key feature of the molecular shape. The introduction of substituents can further modulate this geometry. For instance, in N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the position of the nitro group dramatically alters the molecular shape. mdpi.com An ortho-nitro substituent introduces significant steric hindrance, resulting in a highly distorted geometry where the dihedral angle between the benzothiazole (B30560) and phenyl rings is 67.88°. mdpi.com In contrast, the meta-substituted analogue is the most planar, with a dihedral angle of just 17.16°, as this position allows the molecule to adopt a conformation that minimizes steric clash and is stabilized by intermolecular interactions. mdpi.com The para-substituted version has an intermediate dihedral angle of 38.27°. mdpi.com

These steric and shape considerations are crucial for biological activity. In a structure-activity relationship study of analogues acting as antagonists for the Zinc-Activated Channel (ZAC), modifications to both the phenyl and thiazole rings were explored. semanticscholar.orgnih.gov The lead compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, was systematically altered. semanticscholar.orgnih.gov The data suggests that the size and placement of substituents are critical. For example, replacing the 4-methyl group on the thiazole ring with a larger tert-butyl group, as seen in N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), resulted in a potent antagonist. nih.gov This indicates that the receptor's binding pocket can accommodate bulky groups in this position, and such groups may contribute to favorable binding interactions.

| Compound | Substituent Position | Dihedral Angle between Rings | Reference |

| N-(1,3-Thiazol-2-yl)benzamide | Unsubstituted | 43.6° | nih.gov |

| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | ortho-nitro | 67.88° | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | meta-nitro | 17.16° | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | para-nitro | 38.27° | mdpi.com |

| 2-fluoro-N-(1,3-thiazol-2-yl)benzamide | ortho-fluoro | 35.28° (fluorobenzene) | nih.gov |

Lipophilicity (log P, Clog P) and Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental physicochemical property that governs its ability to cross biological membranes and reach its site of action. mdpi.com It is commonly expressed as the logarithm of the partition coefficient between n-octanol and water (log P). mdpi.com For the parent compound, N-(1,3-thiazol-2-yl)benzamide, the calculated XLogP3 value is 2.4, indicating moderate lipophilicity. nih.gov

This property is critical for membrane permeation and, consequently, for bioavailability and efficacy. A molecule must possess an optimal balance of lipophilicity and hydrophilicity. While sufficient lipophilicity is required to penetrate the lipid bilayer of cell membranes, excessive lipophilicity can lead to poor aqueous solubility, sequestration in fatty tissues, and non-specific binding. Therefore, modulating the log P through strategic placement of functional groups is a key aspect of drug design for this class of compounds.

| Compound | Property | Value | Reference |

| N-(1,3-Thiazol-2-yl)benzamide | XLogP3 | 2.4 | nih.gov |

Conformational Analysis and its Influence on SAR

The biological activity of a molecule is intimately linked to its preferred three-dimensional conformation, as this determines how well it fits into a target's binding site. For N-(thiazol-2-yl)benzamide derivatives, computational and crystallographic studies have revealed key conformational preferences that influence their structure-activity relationships.

This inherent, twisted conformation is crucial for biological activity. In silico docking studies carried out on thiazole-2-yl benzamide derivatives designed as glucokinase activators suggest that the specific, low-energy conformation of the molecule is what allows for optimal binding interactions within the allosteric site of the target enzyme. researchgate.net The precise orientation of the phenyl and thiazole rings, stabilized by the intramolecular forces, presents the necessary pharmacophoric features to the receptor in the correct spatial arrangement. Any modification that drastically alters this preferred conformation, for example by introducing severe steric hindrance, could disrupt these critical binding interactions and reduce or abolish biological activity. mdpi.com

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are essential processes in drug discovery aimed at identifying the key structural features required for biological activity and refining a lead compound to enhance its potency and selectivity. The SAR study of N-(thiazol-2-yl)-benzamide analogues as ZAC antagonists provides a clear example of this process in action. semanticscholar.orgnih.gov

The starting point for the optimization effort was the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (Compound 1) as a novel ZAC antagonist from a compound library screening. semanticscholar.orgnih.gov This molecule served as the lead compound. To understand the structural determinants for its activity and to discover more potent analogues, a systematic SAR study was undertaken by characterizing 61 related compounds. semanticscholar.orgnih.gov

The optimization strategy involved targeted modifications to different parts of the lead structure:

Thiazole Ring Modifications: The importance of the substituents on the thiazole ring was probed. It was found that altering the groups at the 4- and 5-positions had a significant impact on antagonist potency. semanticscholar.org

Phenyl Ring Modifications: The substitution pattern on the phenyl ring of the benzamide moiety was also investigated. This exploration led to the discovery that certain substitutions could enhance activity. semanticscholar.org

This systematic approach successfully identified several analogues with improved potency compared to the original lead. Notably, compounds 2b (2-(5-bromo-2-chlorobenzamido)-4-(tert-butyl)thiazole-5-ethyl ester), 4c (2-(5-bromo-2-chlorobenzamido)-4-phenylthiazole-5-ethyl ester), and 5a (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, or TTFB) emerged as equipotent antagonists with IC₅₀ values in the low micromolar range (1–3 µM), a significant improvement over the lead compound. nih.gov These compounds also displayed more complete inhibition of the receptor response. nih.gov The analogue TTFB was found to be a selective ZAC antagonist, showing no significant activity at other related receptors. semanticscholar.orgnih.gov This successful optimization highlights how systematic structural modification, guided by SAR data, can transform an initial hit into a more potent and selective pharmacological tool. semanticscholar.orgnih.gov

| Compound ID | Base Structure Modification | IC₅₀ (µM) | Reference |

| 1 | Lead Compound | 7.4 | nih.gov |

| 2b | Modification on thiazole ring | ~1-3 | nih.gov |

| 4c | Modification on thiazole ring | ~1-3 | nih.gov |

| 5a (TTFB) | Modifications on both thiazole and phenyl rings | ~1-3 | nih.gov |

Based on a comprehensive search of available scientific literature, there is no specific in vitro biological evaluation data for the compound “2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE” corresponding to the detailed article structure you requested.

The search results contain studies on various structurally related compounds, such as other derivatives of thiazole, benzamide, and benzothiazole. nih.govresearchgate.netnih.govekb.eg These studies describe the general potential of this class of compounds to exhibit anticancer and antimicrobial properties.

For instance, various N-(thiazol-2-yl)-benzamide and benzothiazol-2-ylbenzamide analogues have been synthesized and evaluated for different biological activities. nih.govresearchgate.netnih.gov Research on these related structures has explored:

Anticancer Activity: Screening against cancer cell lines such as A549 (lung), HCT-116 (colon), MCF-7 (breast), and HepG2 (liver), often utilizing MTT or SRB proliferation assays. ekb.egresearchgate.netnih.govnih.gov

Apoptosis Induction: Analysis of programmed cell death and cell cycle arrest as potential mechanisms of anticancer action for some derivatives. researchgate.netsemanticscholar.orgnih.gov

Antimicrobial Activity: Evaluation against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Escherichia coli. nih.govnih.gov

However, specific data points, such as IC₅₀ values from panel screenings, detailed outcomes of cell viability assays, specific findings on apoptosis, or Minimum Inhibitory Concentration (MIC) values for the exact molecule 2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE , are not present in the retrieved scientific literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the requested data tables and detailed research findings that focuses solely on this specific compound as per the provided outline. To do so would require presenting data from other compounds, which would violate the strict instructions of your request.

In Vitro Biological Evaluation and Target Identification of 2 Benzoylamino N1 1,3 Thiazol 2 Yl Benzamide

In Vitro Assays for Potential Biological Activities

Antimicrobial Activity

Antifungal Activity Assessment (e.g., Aspergillus niger)

Despite the known antifungal potential of various thiazole (B1198619) and benzamide (B126) derivatives, a targeted search of scientific databases and literature did not yield specific studies evaluating the antifungal activity of 2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE against Aspergillus niger or other fungal species. While related heterocyclic compounds have been assessed for such properties, data pertaining explicitly to this molecule is not available in the reviewed literature. nanobioletters.comepa.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

There is no specific data available in the scientific literature regarding the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of 2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE against any bacterial strains. Although studies on related N-benzamide and thiazole derivatives have reported MIC and MBC values, these findings cannot be directly attributed to the subject compound. nanobioletters.comnih.govresearchgate.net

Studies on Antibiotic Resistance Mechanisms (e.g., biofilm inhibition, efflux pump modulation)

A review of current research did not uncover any studies focused on the effects of 2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE on mechanisms of antibiotic resistance, such as the inhibition of biofilm formation or the modulation of efflux pumps. The role of efflux pumps and biofilms in conferring antibiotic resistance is a significant area of research, but investigations have not yet been extended to this specific compound. mdpi.comnih.govnih.govresearchgate.net

Enzyme Inhibition and Modulation Studies

α-Glucosidase Inhibition

No dedicated studies on the α-glucosidase inhibitory activity of 2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE were identified in the available scientific literature. Research has been conducted on other thiazole-benzamide derivatives, which have shown potential as α-glucosidase inhibitors, but specific kinetic data and IC50 values for the compound are not documented. nih.govnih.govbohrium.com

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Specific data on the inhibitory effects of 2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) are not present in the current body of scientific research. While various benzimidazole-based thiazole and benzothiazolone derivatives have been explored as potential cholinesterase inhibitors, this specific molecule has not been the subject of such investigations. nih.govnih.govpsecommunity.orgacademie-sciences.fr

Tyrosinase Inhibition

An examination of the literature found no specific research detailing the tyrosinase inhibitory activity of 2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE. Although related structures like (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives and other benzothiazole-containing compounds have been synthesized and evaluated as tyrosinase inhibitors, data for the specified compound is absent. nih.govmdpi.commdpi.com

Glucokinase (GK) Activation

No specific data on the glucokinase activation potential of 2-(benzoylamino)-N1-(1,3-thiazol-2-yl)benzamide was found in the reviewed scientific literature. While the broader class of N-thiazol-2-yl benzamide derivatives has been explored as potential glucokinase activators, specific activation fold or EC50 values for the title compound are not available. nih.govnih.govijprajournal.com

P2X3 Receptor Antagonism

There is no available information in the scientific literature regarding the P2X3 receptor antagonist activity of 2-(benzoylamino)-N1-(1,3-thiazol-2-yl)benzamide. Research on related scaffolds has sometimes focused on other receptors, such as the Zinc-Activated Channel (ZAC), rather than P2X3. nih.govsemanticscholar.org

Other Enzyme Targets (e.g., VEGFR-2, eEF2K, ROR1, carbonic anhydrase)

A review of existing literature did not yield any specific inhibitory data (e.g., IC50 values) for 2-(benzoylamino)-N1-(1,3-thiazol-2-yl)benzamide against key enzyme targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), eukaryotic Elongation Factor 2 Kinase (eEF2K), Receptor tyrosine kinase-like Orphan Receptor 1 (ROR1), or carbonic anhydrase isoforms.

Neuroprotective Activity

No studies evaluating the neuroprotective effects of 2-(benzoylamino)-N1-(1,3-thiazol-2-yl)benzamide in in vitro models of neurotoxicity or neurodegeneration were identified. While other benzamide and thiazole derivatives have been assessed for such properties, data specific to this compound is lacking. mdpi.commdpi.comresearchgate.net

Antioxidant Activity

The antioxidant capacity of 2-(benzoylamino)-N1-(1,3-thiazol-2-yl)benzamide has not been reported in the scientific literature. Standard in vitro antioxidant assays, such as DPPH or ABTS radical scavenging assays, have been performed on related heterocyclic structures, but not on this specific molecule. nih.govniscair.res.in

Anti-inflammatory Activity (in vitro models)

No data is available from in vitro models (e.g., measurement of inflammatory cytokine inhibition in LPS-stimulated cells) to characterize the anti-inflammatory properties of 2-(benzoylamino)-N1-(1,3-thiazol-2-yl)benzamide. Studies on other benzothiazole (B30560) derivatives have shown anti-inflammatory potential, but this cannot be attributed to the title compound without direct experimental evidence. nih.govresearchgate.net

Cytotoxicity Assessment

Information regarding the cytotoxicity of 2-(benzoylamino)-N1-(1,3-thiazol-2-yl)benzamide against various cell lines is not available in the published literature. Such data is crucial for establishing a preliminary therapeutic window and selectivity for any observed biological activity, but no IC50 or CC50 values have been reported for this compound. researchgate.netmdpi.com

Mechanistic Investigations of 2 Benzoylamino N1 1,3 Thiazol 2 Yl Benzamide at the Molecular and Cellular Level

Cellular Mechanism of Action Studies

Impact on Organelle Function (e.g., mitochondria, endoplasmic reticulum)

There is currently no available scientific literature that details the specific impact of 2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE on the function of cellular organelles such as mitochondria or the endoplasmic reticulum. Studies to determine effects on mitochondrial respiration, membrane potential, calcium homeostasis, or endoplasmic reticulum stress pathways have not been reported for this compound.

Cellular Uptake and Intracellular Localization

Detailed studies on the cellular uptake mechanisms and the specific intracellular localization of 2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE are not present in the available research. While some analogs have been shown to target transmembrane and intracellular domains of receptors, the specific distribution pattern for the title compound within the cell remains uninvestigated.

Kinetic Studies of Enzyme Inhibition/Activation (e.g., Lineweaver-Burk plots)

No specific enzyme inhibition or activation studies, including kinetic analyses like Lineweaver-Burk plots, have been published for 2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE. Therefore, its mode of action on any particular enzyme, whether competitive, non-competitive, or uncompetitive, has not been determined. For context, studies on different, related thiazole (B1198619) compounds have identified both ATP-competitive and non-competitive modes of inhibition against their respective targets.

Investigation of Resistance Mechanisms

In the absence of defined antimicrobial or anticancer activity for 2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE, there have been no investigations into potential mechanisms of resistance. Such studies are contingent on first establishing a clear biological activity and cellular target.

Computational and Theoretical Studies of 2 Benzoylamino N1 1,3 Thiazol 2 Yl Benzamide

Molecular Docking Simulations for Target Interaction Prediction

No specific molecular docking studies for 2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE were identified. Such studies would typically involve:

Molecular Dynamics (MD) Simulations

No specific molecular dynamics simulation studies for 2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE were found. A typical investigation would include:

Dynamics of Protein-Ligand Interactions

Computational studies into the dynamics of protein-ligand interactions are crucial for understanding the therapeutic potential of compounds like 2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide. While specific molecular dynamics (MD) simulation data for this exact molecule is not extensively documented in publicly available literature, insights can be drawn from computational studies on structurally related N-(thiazol-2-yl)benzamide analogs. These studies reveal that the benzamide (B126) and thiazole (B1198619) moieties are key pharmacophores that engage in specific interactions within protein binding sites. mdpi.com

Derivatives of N-(thiazol-2-yl)benzamide have been investigated as potential glucokinase (GK) activators and as antagonists for the Zinc-Activated Channel (ZAC). researchgate.netsemanticscholar.orgnih.gov Molecular docking and simulation studies on these analogs help predict the stability of the ligand-protein complex. Key interactions typically observed include hydrogen bonds formed by the amide linker (-C(O)NH-), which can act as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov The nitrogen and sulfur atoms of the thiazole ring can also participate in hydrogen bonding or other electrostatic interactions. researchgate.net

The stability of the protein-ligand complex over time is assessed through MD simulations. These simulations can reveal conformational changes in both the ligand and the protein upon binding and calculate the binding free energy. For the N-(thiazol-2-yl)benzamide scaffold, the flexibility of the molecule, particularly the dihedral angle between the benzoyl and thiazole rings, is a critical determinant of its binding mode and affinity. nih.govnih.gov The benzoylamino substituent at the 2-position of the core benzamide structure would be expected to provide additional points of interaction, potentially enhancing binding affinity and selectivity for its target protein through hydrogen bonding or π-π stacking.

Quantum Chemical Calculations (e.g., DFT, semi-empirical methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules like 2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide. mdpi.com Such studies provide fundamental insights into the molecule's geometry, stability, and reactivity. kbhgroup.in DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to optimize the molecular geometry and compute various electronic parameters. kbhgroup.in For related N-(thiazol-2-yl)benzamide structures, calculations have shown that the molecules are generally not planar, with a significant dihedral angle between the planes of the benzamide and thiazole rings. nih.govnih.gov This non-planarity is a key structural feature influencing how the molecule fits into a biological target.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure and reactivity of 2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide can be characterized by global reactivity descriptors derived from the energies of the frontier molecular orbitals. These descriptors, including chemical potential (μ), hardness (η), and global electrophilicity (ω), provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

Table 1: Illustrative Quantum Chemical Reactivity Descriptors Note: These values are hypothetical and serve to illustrate the typical parameters calculated for similar heterocyclic benzamide derivatives.

| Parameter | Symbol | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Hardness | η | ~1.5 - 2.5 | Indicates high kinetic stability and low reactivity. |

| Electronic Chemical Potential | μ | ~ -3.5 to -4.5 | Measures the escaping tendency of electrons. |

| Global Electrophilicity Index | ω | ~2.5 - 4.0 | Represents the ability to act as an electrophile. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. kbhgroup.in A smaller energy gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. kbhgroup.in

For 2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide, the HOMO is likely to be distributed over the electron-rich regions of the molecule, such as the benzoylamino and thiazole rings, which can act as electron donors. Conversely, the LUMO is expected to be localized on the electron-deficient parts, such as the carbonyl group of the amide linker, which can act as an electron acceptor. The distribution of these orbitals determines which parts of the molecule are susceptible to nucleophilic and electrophilic attacks and is fundamental to its interaction with protein residues.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red or yellow areas indicate negative potential (electron-rich), which are favorable sites for electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack.

In the MEP map of 2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide, the most negative regions (red) are expected to be located around the oxygen atoms of the carbonyl groups and the nitrogen atom of the thiazole ring. These sites are potential hydrogen bond acceptors. The most positive regions (blue) would likely be found around the amide N-H protons, which can act as hydrogen bond donors. This information is vital for understanding non-covalent interactions, such as hydrogen bonding, which are central to the molecule's biological activity. scispace.com

In Silico ADME Prediction (not clinical)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are essential in the early stages of drug discovery to evaluate the pharmacokinetic profile of a compound. researchgate.net These computational models assess the drug-likeness of a molecule based on its physicochemical properties. For 2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide, various parameters can be calculated to predict its likely behavior in the body.

Analyses of similar benzamide and thiazole derivatives often involve checking for compliance with established drug-likeness rules, such as Lipinski's Rule of Five and Veber's rules. texilajournal.com These rules correlate physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors with oral bioavailability. Many N-phenyl-benzamide derivatives have shown favorable and acceptable properties for pharmaceutical applications in such predictive studies. researchgate.net

Absorption Prediction (e.g., oral bioavailability)

Oral bioavailability is a key parameter that is heavily influenced by a molecule's absorption characteristics. In silico models can predict human intestinal absorption (HIA) and oral bioavailability based on the compound's structural features. scispace.com Properties such as the topological polar surface area (TPSA) and lipophilicity (logP) are strong predictors of absorption.

For a molecule like 2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide, the presence of polar groups (amides, thiazole) would contribute to its TPSA, while the benzene (B151609) rings would influence its lipophilicity. A balanced profile is generally required for good oral absorption. Predictive studies on related thiazole derivatives have demonstrated favorable properties for absorption and bioavailability, suggesting they are good candidates for further development. texilajournal.com

Table 2: Predicted Physicochemical and ADME Properties Note: The following data are illustrative, based on typical values for related benzamide derivatives, and not from direct experimental or computational analysis of 2-(benzoylamino)-N-(1,3-thiazol-2-yl)benzamide.

| Property | Predicted Value/Descriptor | Significance for Absorption |

|---|---|---|

| Molecular Weight (g/mol) | ~374.4 | Generally < 500 Da is favorable (Lipinski's Rule). |

| LogP (Lipophilicity) | ~3.5 - 4.5 | Measures water/oil solubility; values < 5 are preferred. |

| Hydrogen Bond Donors | 2 | Fewer than 5 is favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 5 | Fewer than 10 is favorable for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~100-120 Ų | Values < 140 Ų are associated with good oral bioavailability. |

| Human Intestinal Absorption (HIA) | High | Indicates good potential for absorption from the gut. |

Distribution Prediction (e.g., blood-brain barrier permeability)

The prediction of a compound's distribution within the body, particularly its ability to cross the blood-brain barrier (BBB), is a critical component of computational drug design. For 2-(benzoylamino)-N1-(1,3-thiazol-2-yl)benzamide, in silico models are employed to estimate its potential central nervous system (CNS) penetration. These predictions are derived from the molecule's physicochemical properties, which are correlated with BBB permeability through Quantitative Structure-Activity Relationship (QSAR) models.

| Molecular Descriptor | Structural Contribution from the Compound | Predicted Influence on BBB Permeability |

|---|---|---|

| Lipophilicity (logP) | Two phenyl rings increase lipophilicity. | Moderate to High (Favors Permeability) |

| Molecular Weight | Calculated MW is approximately 324.37 g/mol. | Within favorable range (<500 g/mol) |

| Hydrogen Bond Donors | Two N-H groups in the amide linkages. | High (Hinders Permeability) |

| Hydrogen Bond Acceptors | Two carbonyl oxygens, thiazole nitrogen, and sulfur atoms. | High (Hinders Permeability) |

| Topological Polar Surface Area (TPSA) | Contributions from amide groups and the thiazole ring. | Likely > 90 Ų, suggesting poor permeability. |

Metabolism Prediction (e.g., CYP450 interactions)

Computational models are essential for predicting the metabolic fate of novel compounds, primarily their interactions with cytochrome P450 (CYP450) enzymes. researchgate.netnih.gov These enzymes are responsible for the Phase I metabolism of a vast majority of drugs. nih.gov For 2-(benzoylamino)-N1-(1,3-thiazol-2-yl)benzamide, predictive algorithms identify potential "sites of metabolism" (SoMs) on the molecule and predict which CYP450 isoforms are likely to be involved. nih.gov

The structure of 2-(benzoylamino)-N1-(1,3-thiazol-2-yl)benzamide presents several potential SoMs. The two phenyl rings are susceptible to aromatic hydroxylation, a common metabolic pathway mediated by enzymes such as CYP1A2, CYP2C9, and CYP3A4. The amide bonds could potentially undergo hydrolysis, although this is generally a slower metabolic process. Furthermore, studies on related structures suggest that the thiazole ring can influence metabolism; for instance, compounds containing a "4-N-thiazole" moiety have been identified as potential substrates for CYP1A2. Given the complexity of the molecule, it is likely that multiple CYP isoforms could contribute to its metabolism. In silico docking studies can further refine these predictions by simulating the binding of the compound to the active sites of various CYP enzymes to estimate binding affinity and orientation.

| Metabolic Reaction | Potential Site on Molecule | Likely CYP450 Isoforms |

|---|---|---|

| Aromatic Hydroxylation | Benzoyl ring or the central phenyl ring | CYP1A2, CYP2C9, CYP3A4 |

| Amide Hydrolysis | The two amide (-CONH-) linkages | Carboxylesterases (less common) |

| N-dealkylation/Oxidation | Nitrogen atoms in the amide or thiazole groups | CYP3A4, CYP2D6 |

| Sulfoxidation | Sulfur atom in the thiazole ring | Flavin-containing monooxygenases (FMOs) |

Excretion Prediction

Predicting the route and rate of excretion is a final, crucial step in computational ADME profiling. mdpi.com In silico models for excretion focus on predicting parameters such as renal clearance (CLr) and the fraction of the drug excreted unchanged in urine (fe). pharmacyinfoline.comscispace.com These predictions are typically generated using Quantitative Structure-Property Relationship (QSPR) models that correlate molecular features with known excretion data. pharmacyinfoline.comresearchgate.net

The primary routes of excretion are renal (via urine) and biliary (via feces). pharmacyinfoline.com The physicochemical properties of a compound and its metabolites determine the dominant pathway. For 2-(benzoylamino)-N1-(1,3-thiazol-2-yl)benzamide, the parent compound is relatively lipophilic, which suggests it may undergo significant reabsorption in the renal tubules, leading to lower renal clearance. acs.orgnih.gov However, its metabolites, particularly the hydroxylated products from Phase I metabolism, will be more polar. These polar metabolites are less likely to be reabsorbed and are good candidates for active tubular secretion by transporters like Organic Anion Transporting Polypeptides (OATPs), leading to efficient renal excretion. pharmacyinfoline.com Therefore, the predicted excretion profile would likely involve extensive metabolism followed by renal clearance of the more water-soluble metabolites.

| Compound | Predicted Polarity | Likely Renal Fate | Primary Excretion Route |

|---|---|---|---|

| Parent Compound | Low to Moderate | Glomerular filtration followed by high tubular reabsorption | Mainly metabolism-dependent clearance |

| Phase I Metabolites (e.g., hydroxylated) | Moderate to High | Glomerular filtration and active tubular secretion | Renal (Urine) |

| Phase II Metabolites (e.g., glucuronidated) | High | High potential for active tubular secretion | Renal (Urine) |

De Novo Drug Design Based on the 2-(BENZOYLAMINO)-N1-(1,3-THIAZOL-2-YL)BENZAMIDE Scaffold

The core structure of 2-(benzoylamino)-N1-(1,3-thiazol-2-yl)benzamide can serve as a "privileged scaffold" for de novo drug design. nih.govresearchgate.net This computational approach uses the core scaffold as a foundation to generate novel molecules with potentially improved pharmacological properties. Generative models, often powered by artificial intelligence, can "decorate" the scaffold by adding, removing, or substituting chemical groups at specific attachment points.